molecular formula C10H16ClN B1360388 2-Phenylbutan-1-amine hydrochloride CAS No. 20569-45-3

2-Phenylbutan-1-amine hydrochloride

Cat. No.: B1360388
CAS No.: 20569-45-3
M. Wt: 185.69 g/mol
InChI Key: YWUUAQSDHCZRNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbutan-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with a haloalkane, such as bromoethane, in the presence of a large excess of ammonia to yield the primary amine . The reaction can be represented as follows:

C6H5CH2CH2Br+NH3C6H5CH2CH2NH2+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HBr} C6​H5​CH2​CH2​Br+NH3​→C6​H5​CH2​CH2​NH2​+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can yield secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylbutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with TAAR1 and VMAT2 sets it apart from other similar compounds .

Properties

IUPAC Name

2-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUUAQSDHCZRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20569-45-3
Record name Phenethylamine, beta-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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